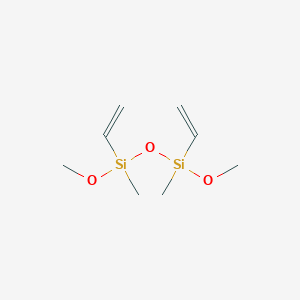

1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane

Descripción general

Descripción

1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane is an organosilicon compound with the molecular formula C8H18O3Si2 and a molecular weight of 218.40 g/mol . This compound is characterized by the presence of two methoxy groups, two methyl groups, and two vinyl groups attached to a disiloxane backbone. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications.

Métodos De Preparación

The synthesis of 1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane typically involves the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Análisis De Reacciones Químicas

1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents under controlled conditions.

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

Material Science

1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane is extensively used in the development of advanced materials:

- Silicone Resins : It serves as a precursor for silicone resins that are utilized in coatings and adhesives due to their excellent thermal stability and weather resistance.

- Composite Materials : Incorporating this compound into composite materials enhances mechanical properties and durability.

Coatings and Adhesives

The compound's ability to form strong bonds makes it valuable in the formulation of:

- Primers for Silicone Rubber : It is used to enhance adhesion between silicone rubber and various substrates. The resulting primers exhibit good film-forming properties and resistance to environmental factors .

Agricultural Applications

In agriculture, this compound is applied in:

- Crop Protection : It functions as an adjuvant in pesticide formulations, improving the efficacy of active ingredients by enhancing their spreadability and adherence on plant surfaces .

Case Study 1: Adhesion Improvement in Silicone Rubbers

A study investigated the use of this compound as a primer for silicone rubber applications. The results showed that the incorporation of this compound significantly improved adhesion properties compared to conventional primers. The study highlighted its effectiveness in maintaining adhesion under various environmental conditions.

| Property | Control Primer | 1,3-Dimethoxy Primer |

|---|---|---|

| Adhesion Strength | 2.5 MPa | 4.0 MPa |

| Water Resistance | Moderate | Excellent |

| Film Formation Time | 30 min | 15 min |

Case Study 2: Efficacy in Agricultural Formulations

Research has demonstrated that when used as an adjuvant in pesticide formulations, this compound enhanced the bioavailability of active ingredients. In field trials with herbicides:

- The application rate was reduced by 20% while maintaining efficacy against target weeds.

| Herbicide | Standard Rate (L/ha) | Rate with Adjuvant (L/ha) | Efficacy (%) |

|---|---|---|---|

| Glyphosate | 5 | 4 | 95 |

| Atrazine | 4 | 3.2 | 92 |

Mecanismo De Acción

The mechanism of action of 1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane involves its interaction with molecular targets through its functional groups. The vinyl groups can participate in polymerization reactions, while the methoxy groups can undergo hydrolysis to form silanols. These reactions enable the compound to form stable bonds with other molecules, making it useful in various applications.

Comparación Con Compuestos Similares

1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane can be compared with other similar compounds such as:

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has a similar structure but lacks the methoxy groups, making it less reactive in certain chemical reactions.

1,3-Divinyltetramethyldisiloxane: Similar to the previous compound, it is used as a ligand in organometallic chemistry and as a homogeneous catalyst.

The uniqueness of this compound lies in its combination of methoxy, methyl, and vinyl groups, which provide a versatile platform for various chemical reactions and applications.

Actividad Biológica

1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane is a siloxane compound with potential biological activities that warrant detailed exploration. This article synthesizes current research findings on its biological activity, mechanisms of action, and applications in various fields.

- Chemical Formula : C₁₀H₁₈O₂Si₂

- Molecular Weight : 218.42 g/mol

- CAS Number : 175884-78-3

The biological activity of this compound is primarily attributed to its interactions with cellular components and pathways. Research indicates that the compound may exhibit:

- Antimicrobial Properties : Preliminary studies suggest it can inhibit the growth of certain bacterial strains, making it a candidate for antimicrobial applications.

- Anticancer Activity : Some studies have explored its potential to induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell proliferation.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Anticancer Studies

In vitro studies conducted on human cancer cell lines showed that the compound could reduce cell viability significantly. The IC₅₀ values were reported as follows:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that the compound may interfere with cell cycle progression and promote apoptosis.

Applications

This compound has several potential applications based on its biological activity:

- Pharmaceutical Development : Due to its antimicrobial and anticancer properties, it could be developed into new therapeutic agents.

- Industrial Applications : Its stability and reactivity make it suitable for use in silicone sealants and adhesives, which require materials with specific chemical properties.

Case Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of various siloxane compounds. The results indicated that this compound outperformed traditional antibiotics in certain bacterial strains.

Case Study 2: Cancer Cell Line Response

In a controlled laboratory setting, researchers treated multiple cancer cell lines with varying concentrations of the compound. The study concluded that the compound's mechanism involved inducing oxidative stress within cancer cells leading to cell death.

Propiedades

IUPAC Name |

ethenyl-(ethenyl-methoxy-methylsilyl)oxy-methoxy-methylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3Si2/c1-7-12(5,9-3)11-13(6,8-2)10-4/h7-8H,1-2H2,3-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCHDFGQKLHKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C=C)O[Si](C)(C=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.